molecular formula C7H3BrCl2F2O B2810721 1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene CAS No. 2168997-29-1

1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene

Cat. No. B2810721
CAS RN: 2168997-29-1
M. Wt: 291.9
InChI Key: QKBRTCZXXKQGKL-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene is a chemical compound with the CAS Number: 2168997-29-1 . It has a molecular weight of 291.91 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrCl2F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorine-Containing Phenylacetylenes Synthesis : 1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene has been utilized in the preparation of phenylacetylenes with fluoro- or trifluoromethyl substituents. This involves a two-step route starting from bromobenzenes, demonstrating its use in complex organic syntheses (Kodaira & Okuhara, 1988).

  • Vibrational and Electronic Absorption Spectra Analysis : Studies on trisubstituted benzenes, including derivatives like 1-bromo-2,4-difluorobenzene, have contributed to understanding the in-plane and out-of-plane vibrations of these molecules. This research is important for understanding the physical properties of such compounds (Reddy & Rao, 1994).

  • X-Ray Structure Determinations : The structures of several bromo- and bromomethylsubstituted benzenes, including compounds similar to this compound, have been analyzed to understand interactions like C–H···Br and C–Br···Br. This research aids in the understanding of molecular packing and structural chemistry of halogenated compounds (Jones, Kuś & Dix, 2012).

  • Synthesis and Fluorescence Properties : The compound has been involved in the synthesis of fluorescent materials, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, showing its potential in creating materials with unique optical properties (Zuo-qi, 2015).

  • Halogenation Processes in Organic Chemistry : It plays a role in the halogenation of polyalkylbenzenes, demonstrating its usefulness in creating compounds with mixed halogenated structures, which are valuable in various chemical synthesis processes (Bovonsombat & Mcnelis, 1993).

  • Radiosynthesis in Medical Imaging : It has been used in the radiosynthesis of fluoromethyl-benzenes, indicating its potential application in medical imaging and diagnostic fields (Namolingam, Luthra, Brady & Pike, 2001).

  • Crystallographic Studies : Crystal structures of derivatives similar to this compound have been elucidated to understand the molecular interactions and stereochemistry, crucial for the design of new materials and drugs (Britton, 2006).

properties

IUPAC Name

1-bromo-2,5-dichloro-4-(difluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBRTCZXXKQGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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